molecular formula C13H24N2O6 B168320 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid CAS No. 104010-92-6

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B168320
CAS RN: 104010-92-6
M. Wt: 304.34 g/mol
InChI Key: UDZLUXXCXDIIOK-UHFFFAOYSA-N
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Description

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is a monoprotected derivative of DAP . It has been used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid has been reported in the literature . The yield of the synthesis was reported to be 95% .


Molecular Structure Analysis

The molecular formula of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is C13H24N2O6 . The molecular weight is 304.34 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid include a molecular weight of 304.34 g/mol . The compound has a topological polar surface area of 114 Ų .

Scientific Research Applications

Synthesis and Polymerization

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid derivatives have been utilized in the synthesis and polymerization of novel materials. Sutthasupa et al. (2007) demonstrated the successful synthesis of amino acid-derived norbornene diester derivatives and their polymerization through ring-opening metathesis polymerization, resulting in polymers with high molecular weights and good yields. These materials are of interest due to their unique properties and potential applications in various fields (Sutthira Sutthasupa et al., 2007).

Catalysis and Enantioselectivity

The compound and its derivatives have been instrumental in catalytic processes, particularly in asymmetric synthesis. Imamoto et al. (2012) discussed the synthesis of rigid P-chiral phosphine ligands, which exhibited excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These catalysts have proven beneficial in the efficient preparation of chiral pharmaceutical ingredients, underscoring the significance of 2,3-bis((tert-butoxycarbonyl)amino)propanoic acid in the synthesis of enantioselective compounds (T. Imamoto et al., 2012).

Synthesis of Amino Acid Derivatives

The compound is also a key player in the synthesis of amino acid derivatives, with numerous studies highlighting its utility. Pund et al. (2020) synthesized new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, exhibiting strong antimicrobial activities against tested microorganisms. This showcases the compound's role in creating bioactive substances with potential pharmaceutical applications (Amit A. Pund et al., 2020).

Miscellaneous Applications

The scope of applications extends beyond synthesis and catalysis. For instance, Liu et al. (2008) utilized derivatives of the compound for enantioselective fluorescence sensing of chiral amino alcohols. This signifies the compound's versatility in analytical applications and its potential utility in developing sensors and diagnostic tools (Shuanglong Liu et al., 2008).

properties

IUPAC Name

2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZLUXXCXDIIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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